molecular formula C7H9NO2 B1412293 (1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid CAS No. 184851-31-8

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No. B1412293
M. Wt: 139.15 g/mol
InChI Key: LTBWRUUYOYWXEY-XRVVJQKQSA-N
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Description

The compound “(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid” is a bicyclic compound . Bicyclic compounds are a type of organic compound with two fused or bridged rings. The structure and properties of these compounds can vary widely depending on the nature of the rings and the bridge.


Synthesis Analysis

While specific synthesis methods for “(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid” were not found, similar compounds have been synthesized using various methods. For example, a related compound, 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, was synthesized using organic extracts dried over anhydrous MgSO4 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of a related compound, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, was determined using 1H-NMR and 13C-NMR .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For a related compound, (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, properties such as molecular weight and InChI code were provided .

Scientific Research Applications

  • 2-Azabicyclo[3.2.1]octane

    • Application: This nitrogen-containing heterocycle has significant potential in the field of drug discovery. It has been applied as a key synthetic intermediate in several total syntheses .
    • Method: The synthetic approaches to access this bicyclic architecture include intramolecular cyclization and rearrangements, such as Beckmann rearrangement .
    • Results: The unique structure of 2-Azabicyclo[3.2.1]octanes makes them a challenging scaffold to acquire, but their presence has been highlighted in the total synthesis of several target molecules .
  • Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes

    • Application: These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .
    • Method: The chemistry and applications of these compounds remain underexplored, but there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines .
    • Results: These compounds have been mooted to enjoy increased clinical success relative to their ‘flatter’ counterparts due to increased solubility and reduced melting points, promiscuity and Cyp450 inhibition .
  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold

    • Application: This method is used in the synthesis of tropane alkaloids .
    • Method: The specific methods of application or experimental procedures are not detailed in the source .
    • Results: The results or outcomes obtained are not specified in the source .
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    • Method: Users can bring up Gemini’s overlay on top of the app they’re in to easily use Gemini in more ways .
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properties

IUPAC Name

(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h1-2,4-6,8H,3H2,(H,9,10)/t4?,5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWRUUYOYWXEY-XRVVJQKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1NC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92135558

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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